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Compound of Interest

Compound Name: 2,6-Dichlorobenzaldehyde

Cat. No.: B137635 Get Quote

This guide provides a detailed comparison of the spectroscopic data for various isomers of

dichlorobenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and other fine

chemicals. Understanding the distinct spectroscopic signatures of each isomer is paramount for

researchers, scientists, and drug development professionals in ensuring compound identity and

purity. The following sections present a comprehensive analysis of ¹H NMR, ¹³C NMR, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) data, supported by detailed experimental

protocols.

Data Presentation
The spectroscopic data for the dichlorobenzaldehyde isomers are summarized in the tables

below, allowing for a direct comparison of their key features.

¹H NMR Spectroscopic Data
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
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Isomer
Aldehyde Proton
(CHO) δ (ppm)

Aromatic Protons δ
(ppm)

Coupling
Constants (J, Hz)

2,3-

Dichlorobenzaldehyde
10.49 7.85, 7.71, 7.36 Not specified

2,4-

Dichlorobenzaldehyde
10.39 7.85, 7.45, 7.36

J(A,D)=0.8,

J(B,D)=8.2,

J(B,C)=0.4,

J(C,D)=2.0[1]

2,6-

Dichlorobenzaldehyde
Not explicitly found Not explicitly found Not explicitly found

3,4-

Dichlorobenzaldehyde
9.95 7.96, 7.73, 7.64

J(C,D)=8.2,

J(B,C)=1.8[2]

3,5-

Dichlorobenzaldehyde
9.93 7.75, 7.60 J(B,C)=2.0[3]

¹³C NMR Spectroscopic Data
The chemical shifts (δ) are reported in parts per million (ppm).

Isomer
Carbonyl Carbon (C=O) δ
(ppm)

Aromatic Carbons δ (ppm)

2,3-Dichlorobenzaldehyde
Data available, specific shifts

not listed in search results[4][5]

Data available, specific shifts

not listed in search results[4][5]

2,4-Dichlorobenzaldehyde Not explicitly found Not explicitly found

2,6-Dichlorobenzaldehyde
Data available, specific shifts

not listed in search results[6][7]

Data available, specific shifts

not listed in search results[6][7]

3,4-Dichlorobenzaldehyde Not explicitly found Not explicitly found

3,5-Dichlorobenzaldehyde
Data available, specific shifts

not listed in search results[8][9]

Data available, specific shifts

not listed in search results[8][9]
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Infrared (IR) Spectroscopy Data
Key absorption frequencies are reported in wavenumbers (cm⁻¹).

Isomer C=O Stretch (cm⁻¹)
Aldehyde C-H
Stretch (cm⁻¹)

Aromatic C=C
Stretch (cm⁻¹)

2,3-

Dichlorobenzaldehyde
~1700-1740 ~2750 & 2850 ~1475-1600

2,4-

Dichlorobenzaldehyde
~1705 ~2750 & 2850 ~1475-1600

2,6-

Dichlorobenzaldehyde

Data available,

specific frequency not

listed in search

results[10][11]

Data available,

specific frequency not

listed in search

results[10][11]

Data available,

specific frequency not

listed in search

results[10][11]

3,4-

Dichlorobenzaldehyde
~1690-1700 ~2700-2850

Data available,

specific frequency not

listed in search

results[12]

3,5-

Dichlorobenzaldehyde

Data available,

specific frequency not

listed in search

results[13][14]

Data available,

specific frequency not

listed in search

results[13][14]

Data available,

specific frequency not

listed in search

results[13][14]

Note: General frequency ranges for aldehyde and aromatic stretches are based on established

spectroscopic principles.[15][16][17][18]

Mass Spectrometry (MS) Data
The mass-to-charge ratio (m/z) for the molecular ion and key fragments are listed. All isomers

have a molecular weight of approximately 175.01 g/mol .[5][10][12]
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Isomer Molecular Ion (M⁺) m/z Key Fragment Ions m/z

2,3-Dichlorobenzaldehyde 174 (base peak often M-1)

Data available, specific

fragments not listed in search

results[5]

2,4-Dichlorobenzaldehyde
174 (with isotopic peaks at

176, 178)
173 (M-1), 145, 111, 75[1]

2,6-Dichlorobenzaldehyde 174

Data available, specific

fragments not listed in search

results[10]

3,4-Dichlorobenzaldehyde 174

Data available, specific

fragments not listed in search

results[12]

3,5-Dichlorobenzaldehyde 174
173 (M-1), 175 (isotopic peak)

[14][19]

Note: The fragmentation of aromatic aldehydes typically involves the loss of a hydrogen atom

(M-1) or the entire aldehyde group (M-29).[20][21]

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on spectrometers operating at frequencies ranging

from 90 MHz to 400 MHz.[1][2][3][22]

Sample Preparation: A small quantity of the dichlorobenzaldehyde isomer (e.g., 30-40 mg)

was dissolved in approximately 0.5 mL of a deuterated solvent, typically chloroform-d

(CDCl₃) or carbon tetrachloride (CCl₄).[1][2][3][22]

Data Acquisition: The dissolved sample was transferred to an NMR tube. Spectra were

recorded at room temperature. Chemical shifts were referenced to the residual solvent peak
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or an internal standard like tetramethylsilane (TMS).[23]

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the

spectra were phase and baseline corrected.

Infrared (IR) Spectroscopy
IR spectra were obtained using Fourier Transform Infrared (FTIR) spectrometers.

Sample Preparation: Solid samples were typically prepared as Potassium Bromide (KBr)

pellets.[24][25] Alternatively, spectra were recorded using an Attenuated Total Reflectance

(ATR) accessory where the neat sample is placed in direct contact with the crystal.[24] For

gas-phase measurements, the sample was vaporized.[10]

Data Acquisition: A background spectrum was collected first. The sample was then scanned,

and the resulting spectrum is a ratio of the sample scan to the background scan. Data is

typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra were acquired using mass spectrometers, often coupled with a Gas

Chromatography (GC) inlet.

Sample Introduction: The sample was introduced into the ion source, where it was vaporized

and ionized.

Ionization: Electron Ionization (EI) is a common method, typically using an energy of 70 eV.

[1][19]

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: An electron multiplier or similar detector was used to detect the ions, generating

the mass spectrum.
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The logical workflow for the comparative analysis of dichlorobenzaldehyde isomers is depicted

below.

Sample Handling

Spectroscopic Analysis

Data Interpretation

Conclusion

Dichlorobenzaldehyde Isomer Sample

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Extraction
- Chemical Shifts (δ)
- Frequencies (cm⁻¹)

- m/z Ratios

Comparative Analysis
- Identify unique peaks

- Compare fragmentation
- Correlate structure

Isomer Identification & Differentiation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Comparison of Isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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